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Compound of Interest

Compound Name: INCB9471

Cat. No.: B10776215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism

of action of INCB9471, a potent and selective C-C chemokine receptor 5 (CCR5) antagonist

investigated for the treatment of HIV-1 infection. The information presented is collated from key

scientific publications and clinical trial data to serve as a comprehensive resource for

professionals in the field of drug development.

Discovery of INCB9471: A Structure-Guided
Approach
The discovery of INCB9471 was the result of a targeted drug discovery program aimed at

identifying novel, orally bioavailable CCR5 antagonists for the treatment of HIV-1. The rationale

for targeting CCR5 stems from the observation that this receptor is a major co-receptor for the

entry of R5-tropic HIV-1 strains into host cells.[1][2] Individuals with a homozygous 32-base pair

deletion in the CCR5 gene are highly resistant to HIV-1 infection, highlighting the therapeutic

potential of blocking this receptor.[3]

The discovery process for INCB9471 was initiated with the selection of an indane ring as a

novel bicyclic system.[3] This choice was based on conformational analysis to identify a rigid

scaffold that could correctly orient the key pharmacophoric elements for optimal interaction with

the CCR5 receptor.[4] A systematic structure-activity relationship (SAR) study was then

undertaken to optimize the initial lead compounds.
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Key modifications included the introduction of a trifluoromethyl group on the indane ring, which

significantly improved the antiviral potency.[3] Further optimization of the alkoxy substituent at

the 2-position of the indane ring led to the identification of compound 22a, later named

INCB9471.[3] This compound exhibited a superior profile, including high affinity for CCR5,

potent anti-HIV-1 activity, excellent receptor selectivity, and favorable oral bioavailability.[3][5]
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Mechanism of Action: Allosteric Antagonism of
CCR5
INCB9471 functions as a potent, selective, and noncompetitive antagonist of the CCR5

receptor.[6][7] The entry of R5-tropic HIV-1 into host T-cells is a multi-step process initiated by

the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface.[3]

This binding event induces a conformational change in gp120, exposing a binding site for the

CCR5 co-receptor.[3] The subsequent interaction between gp120 and CCR5 facilitates the

fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.[3]

INCB9471 binds to a transmembrane allosteric site on the CCR5 receptor, distinct from the

binding site of its natural chemokine ligands such as MIP-1β.[6] This allosteric binding induces

a conformational change in the receptor that prevents its interaction with the HIV-1 gp120

protein, thereby inhibiting the entry of the virus into the host cell.[6][8] Kinetic studies have

shown that INCB9471 associates rapidly with CCR5 and dissociates slowly, contributing to its

prolonged antiviral effect.[3][6]
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The synthesis of INCB9471 was accomplished through a multi-step, nonlinear sequence.[3]

The key steps involve the synthesis of the indane ring system, followed by its coupling to the

piperazinyl-piperidine core.[3] A detailed description of the synthesis of a key intermediate and

the final product is provided below, based on the published literature.

Scheme 1: Synthesis of the Trifluoromethyl Indane Moiety

The synthesis begins with 2-bromo-5-(trifluoromethyl)benzonitrile (7).[3]

Reduction to Alcohol: Compound 7 is first reduced with diisobutylaluminium hydride (DIBAL)

to form the corresponding aldehyde, which is then further reduced with sodium borohydride

(NaBH4) to yield the alcohol 8.[3]

Formation of Malonate: The alcohol 8 is converted to a chloride using thionyl chloride

(SOCl2), which then undergoes displacement with diethyl malonate to give the diester 9.[3]

Decarboxylation: Saponification of the diester 9 followed by decarboxylation yields the

monocarboxylic acid 10.[3]

Ring Closure: Treatment of the carboxylic acid 10 with n-butyl lithium results in ring closure

to form the indanone 11.[3]

Scheme 2: Assembly of the Final Compound

The synthesis of INCB9471 utilizes a convergent approach where the indane moiety is coupled

with a pre-assembled piperazinyl-piperidine core (16).[3]

Core Synthesis: The piperazinyl-piperidine core (16) is prepared by the reaction of (S)-1-

benzyl-2-methylpiperazine (14) with 1-Boc-4-piperidinone, followed by debenzylation.[3]

Coupling and Final Steps: The indanone 11 is reduced to the corresponding alcohol, which is

then coupled to the core intermediate 16. Subsequent functional group manipulations,

including the introduction of the ethoxy group at the 2-position of the indane ring, lead to the

final product, INCB9471.[3]
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Key Synthesis Steps of INCB9471
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Key Synthesis Steps of INCB9471

In Vitro and In Vivo Profile
INCB9471 has demonstrated a potent and selective profile in a range of in vitro and in vivo

studies.

Table 1: In Vitro Activity of INCB9471

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b10776215?utm_src=pdf-body-img
https://www.benchchem.com/product/b10776215?utm_src=pdf-body
https://www.benchchem.com/product/b10776215?utm_src=pdf-body
https://www.benchchem.com/product/b10776215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10776215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay IC50 (nM) Reference

CCR5 Binding (MIP-1β) 3.6 [3]

Chemotaxis (MIP-1β) 4.8 [6]

HIV-1 Antiviral (ADA strain) 0.36 [3]

HIV-1 Antiviral (BaL strain) 0.16 [3]

Intracellular Calcium

Mobilization
16 [3]

ERK Phosphorylation 3 [3]

CCR5 Receptor Internalization 1.5 [3]

Table 2: Pharmacokinetic and ADME Properties of INCB9471

Parameter Value Reference

Caco-2 Permeability 16.5 x 10⁻⁶ cm/s [3]

Human Serum Protein Binding

(free fraction)
16% [3]

Human Liver Microsome

Intrinsic Clearance
Low [3]

Half-life (T₁/₂) in humans

(repeat dosing)
58-60 hours [3]

Experimental Protocols
Detailed methodologies for the key experiments are summarized below.

CCR5 Radioligand Binding Assay: The affinity of INCB9471 for CCR5 was determined by its

ability to displace the binding of a radiolabeled natural ligand, ¹²⁵I-MIP-1β, to human peripheral

blood mononuclear cells (PBMCs) or IL-10-stimulated human monocytes.[3] Varying

concentrations of INCB9471 were incubated with the cells and the radioligand. The amount of
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bound radioactivity was measured, and the IC50 value was calculated as the concentration of

INCB9471 that inhibited 50% of the specific binding of the radioligand.

Chemotaxis Assay: The functional antagonist activity of INCB9471 was assessed in a

chemotaxis assay using IL-10-stimulated human monocytes.[3] The ability of monocytes to

migrate towards a chemoattractant (MIP-1β) in the presence of varying concentrations of

INCB9471 was measured using a multi-well chamber. The IC50 value represents the

concentration of INCB9471 that caused a 50% reduction in cell migration.[6]

Antiviral Assay: The anti-HIV-1 activity of INCB9471 was evaluated in PHA-activated human

PBMCs infected with R5-tropic HIV-1 strains (e.g., ADA and BaL).[3] The infected cells were

cultured in the presence of various concentrations of INCB9471. Viral replication was quantified

by measuring the level of the viral p24 core protein in the culture supernatants. The IC50 value

was determined as the concentration of the compound that inhibited viral replication by 50%.[3]

Intracellular Calcium Mobilization Assay: The inhibition of CCR5-mediated signaling was

measured by monitoring changes in intracellular calcium concentration. CCR5-expressing cells

were loaded with a calcium-sensitive fluorescent dye. The cells were then stimulated with a

CCR5 agonist (e.g., MIP-1β) in the presence or absence of INCB9471. The change in

fluorescence, indicative of calcium mobilization, was measured, and the IC50 value for the

inhibition of this response was calculated.[3]

Clinical Evaluation
INCB9471 advanced into human clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and antiviral efficacy.

Phase I Studies: In Phase I trials with healthy volunteers, single doses of up to 300mg and

multiple doses of up to 200mg for ten days were found to be safe and well-tolerated.[1] No

dose-limiting toxicities were observed.

Phase II Studies: A Phase II study was conducted in HIV-1 infected patients who were either

treatment-naïve or had been off antiretroviral therapy.[1][5]

Table 3: Phase II Clinical Trial Results for INCB9471
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Parameter Result Reference

Dosage 200mg once daily for 14 days [1]

Mean Maximal Viral Load

Reduction
1.81 log₁₀ at day 16 [1]

Mean Viral Load Reduction at

Day 28
0.81 log₁₀ [1]

Safety and Tolerability Safe and well-tolerated [1]

The results of the Phase II trial demonstrated that INCB9471 has potent and sustained antiviral

effects against R5-tropic HIV-1.[1] The long plasma half-life of the drug contributed to the

continued suppression of viral load even after the dosing period had ended.[1]

Conclusion
INCB9471 is a potent, selective, and orally bioavailable CCR5 antagonist that emerged from a

well-designed, structure-guided drug discovery program. Its allosteric mechanism of action

provides effective inhibition of R5-tropic HIV-1 entry into host cells. Preclinical and clinical

studies have demonstrated a favorable safety and efficacy profile, highlighting its potential as a

therapeutic agent for the treatment of HIV-1 infection. This technical guide provides a

comprehensive overview of the key data and methodologies related to the discovery and

development of INCB9471.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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